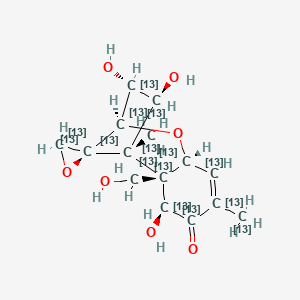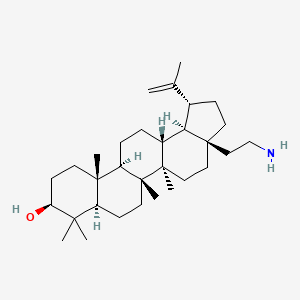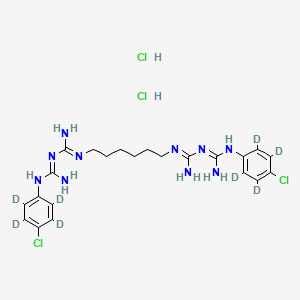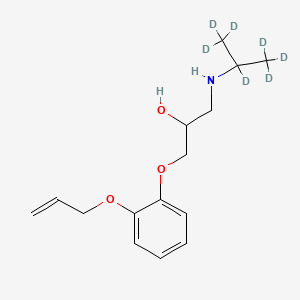
Nivalenol 13C15
Vue d'ensemble
Description
Le 13C15-Nivalénol est un dérivé isotopiquement marqué du Nivalénol, une mycotoxine trichotécénique de type B produite par des espèces de Fusarium . Ce composé est principalement utilisé comme étalon interne pour la quantification du Nivalénol dans diverses applications analytiques . Le Nivalénol lui-même est un métabolite fongique présent dans les produits agricoles et est connu pour ses effets toxiques sur le système immunitaire, provoquant des symptômes tels que les vomissements, le retard de croissance et les troubles de la reproduction .
Mécanisme D'action
Target of Action
Nivalenol 13C15, also known as Nivalenol-13C15, is a mycotoxin of the trichothecene group . It primarily targets the NF-κB pathway , which plays a crucial role in regulating the immune response to infection .
Mode of Action
This compound interacts with its targets and causes changes in several biological pathways . The most well-known and probably the most important of these is the NF-κB pathway . It also induces cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway .
Biochemical Pathways
This compound affects the NF-κB pathway . This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens . Downstream effects of this interaction can lead to changes in immune response, inflammation, and cell survival .
Pharmacokinetics
It is known that the compound is frequently found in cereal and cereal-based goods , suggesting that it can be absorbed through dietary intake.
Result of Action
The action of this compound results in a range of effects at the molecular and cellular level. It has strong cytotoxicity , and can induce cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a haematotoxic/myelotoxic effect .
Action Environment
The action of this compound is influenced by environmental factors. It is produced by fungi of the Fusarium species, which are prevalent in the temperate regions of the northern hemisphere . These fungi invade and grow on crops, and may produce this compound under moist and cool conditions . The compound is frequently found in cereal and cereal-based goods , indicating that its action, efficacy, and stability can be influenced by factors such as crop cultivation practices and post-harvest handling and management .
Analyse Biochimique
Biochemical Properties
Nivalenol 13C15 interacts with various biomolecules, primarily through caspase-dependent mechanisms and the intrinsic apoptotic pathway . It induces cell death and affects the immune system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell death, particularly in tissues with increased levels of cellular proliferation, such as intestinal epithelial cells . It also affects the immune system, causes emesis, growth retardation, reproductive disorders, and has a hematotoxic/myelotoxic effect .
Molecular Mechanism
The molecular mechanism of this compound involves inducing cell death through caspase-dependent mechanisms and via the intrinsic apoptotic pathway . It binds to biomolecules and influences their function, leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It is lethal to mice at a dose of 6.9 mg/kg . At doses of 5, 10, and 15 mg/kg, it induces thymic, splenic, and Peyer’s patch cell apoptosis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation du 13C15-Nivalénol implique l'incorporation d'isotopes 13C dans la molécule de Nivalénol. Cela est généralement réalisé par une série d'étapes synthétiques qui introduisent les atomes de carbone marqués au 13C aux positions souhaitées dans la molécule . Les conditions de réaction spécifiques et les réactifs utilisés dans ces étapes peuvent varier, mais ils impliquent généralement l'utilisation de précurseurs et de catalyseurs marqués au 13C pour faciliter l'incorporation des isotopes .
Méthodes de production industrielle
La production industrielle de 13C15-Nivalénol est réalisée à l'aide de techniques de synthèse avancées qui garantissent une pureté et un rendement élevés. Le processus implique l'utilisation d'équipements et de réactifs spécialisés pour atteindre le marquage isotopique souhaité. Le produit final est généralement formulé sous forme de solution dans l'acétonitrile pour faciliter son utilisation dans les applications analytiques .
Analyse Des Réactions Chimiques
Types de réactions
Le 13C15-Nivalénol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont souvent utilisées pour modifier le composé à des fins analytiques ou de recherche spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du 13C15-Nivalénol comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution . Les conditions de réaction peuvent varier en fonction du résultat souhaité, mais elles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la stabilité du composé .
Principaux produits
Les principaux produits formés à partir des réactions du 13C15-Nivalénol dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes désoxygénées du composé .
Applications de recherche scientifique
Le 13C15-Nivalénol est largement utilisé dans la recherche scientifique en raison de son marquage isotopique, ce qui permet une quantification et un suivi précis dans diverses applications analytiques . Voici quelques-unes des principales applications de recherche :
Mécanisme d'action
Le 13C15-Nivalénol exerce ses effets par des mécanismes similaires à ceux du Nivalénol. Il induit la mort cellulaire par des mécanismes dépendants des caspases et la voie apoptotique intrinsèque . Le composé affecte le système immunitaire, conduisant à des symptômes tels que les vomissements, le retard de croissance et les troubles de la reproduction . Les cibles moléculaires du Nivalénol comprennent diverses protéines et enzymes cellulaires impliquées dans l'apoptose et la réponse immunitaire .
Applications De Recherche Scientifique
13C15-Nivalenol is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in various analytical applications . Some of the key research applications include:
Comparaison Avec Des Composés Similaires
Composés similaires
Déoxynivalénol : Une autre mycotoxine trichotécénique de type B produite par des espèces de Fusarium.
Fusarenon-X : Une mycotoxine trichotécénique apparentée présentant des propriétés toxicologiques similaires.
Unicité
Le 13C15-Nivalénol est unique en raison de son marquage isotopique, ce qui permet une quantification et un suivi précis dans les applications analytiques . Cela le rend particulièrement précieux dans les milieux de recherche où une mesure précise des niveaux de Nivalénol est essentielle .
Propriétés
IUPAC Name |
(1'S,2S,2'R,3'S,7'R,9'R,10'R,11'S)-3',10',11'-trihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOTXHQERFPCBU-WFPUMLOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911392-40-0 | |
| Record name | 911392-40-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

